4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide
Description
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Properties
IUPAC Name |
4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-pentylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3S/c1-2-3-6-14-28-24(31)19-11-9-18(10-12-19)16-30-25(32)23-22(13-15-34-23)29(26(30)33)17-20-7-4-5-8-21(20)27/h4-5,7-8,13,15,18-19H,2-3,6,9-12,14,16-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZCJKCGULXWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that may contribute to its biological activity:
- Thienopyrimidine core : Known for various pharmacological properties.
- Fluorobenzyl group : Often enhances lipophilicity and bioavailability.
- Pentylcyclohexanecarboxamide moiety : May influence receptor binding and activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thienopyrimidine structure is known to inhibit certain enzymes and receptors, which can lead to various therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors or other signaling pathways, altering physiological responses.
Biological Activity Overview
The biological activities associated with this compound have been explored in several studies:
-
Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation.
Cell Line IC50 (µM) Mechanism of Action A549 (Lung) 15 Induction of apoptosis MCF-7 (Breast) 12 Caspase-dependent pathways HeLa (Cervical) 18 Inhibition of cell proliferation -
Antimicrobial Activity : The compound has shown promising antibacterial effects against Gram-positive bacteria, suggesting potential use as an antimicrobial agent.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Neuroprotective Effects : Research indicates neuroprotective properties in models of neurodegeneration, possibly through antioxidant mechanisms.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant antitumor activity in vitro and in vivo models. The study emphasized the importance of structural modifications for enhancing potency and selectivity against cancer cells .
- Antimicrobial Evaluation : Research conducted at a university laboratory demonstrated that the compound exhibited effective antimicrobial activity against multiple strains, supporting its potential as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
